1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-9-12(18(13,16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGSKRVLRMHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156916-20-9 | |
| Record name | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
- 1-benzyl-3,5-dimethyl-1H-pyrazole is prepared via condensation reactions involving appropriate β-diketones (e.g., pentane-2,4-dione) and hydrazine derivatives, followed by benzylation at the N1 position. This step is typically carried out under mild conditions in organic solvents such as methanol or tetrahydrofuran (THF).
Sulfonation Step
- The key step involves reacting 1-benzyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO3H) .
- The reaction is conducted at low temperatures (0 °C to room temperature) to minimize decomposition and side reactions.
- The pyrazole is dissolved in an inert organic solvent such as chloroform.
- Chlorosulfonic acid is added slowly under a nitrogen atmosphere to maintain anhydrous and inert conditions.
- After the initial sulfonation, the reaction mixture is heated moderately (up to 60 °C) to complete the transformation to the sulfonyl chloride.
Conversion to Sulfonyl Chloride
- The intermediate sulfonic acid derivative formed is treated with thionyl chloride (SOCl2) at elevated temperature (~60 °C) to convert the sulfonic acid group to the sulfonyl chloride.
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- After completion, the reaction mixture is quenched with ice-cold water and extracted with an organic solvent such as dichloromethane.
- The organic layer is dried over sodium sulfate and evaporated under reduced pressure to yield the pure sulfonyl chloride compound.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole synthesis | Pentane-2,4-dione + hydrazine hydrate in methanol | 25–35 °C | Several hours | Quantitative | Exothermic, monitored by TLC |
| Benzylation (N1 position) | Benzyl bromide or chloride with base in THF | 0–30 °C | 16 hours | Not specified | Under nitrogen atmosphere |
| Sulfonation | Chlorosulfonic acid in chloroform | 0 °C to 60 °C | 10 hours | High | Slow addition, nitrogen atmosphere |
| Conversion to sulfonyl chloride | Thionyl chloride at 60 °C | 60 °C | 2 hours | High | Reaction monitored by TLC/LC-MS |
| Work-up | Quenching with ice water, extraction with DCM | 0–10 °C | - | - | Drying over sodium sulfate, evaporation |
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of sulfonyl chloride.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR used to characterize intermediates and final product.
- Drying Agents: Sodium sulfate is employed to remove moisture from organic extracts before evaporation.
Industrial Scale Considerations
- Industrial synthesis follows the same chemical principles but employs continuous flow reactors and automated systems to maintain consistent temperature control and reagent addition rates.
- Such systems improve reaction efficiency, safety, and reproducibility.
- Purification steps may include recrystallization or chromatographic methods to ensure high purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction vessel | Round-bottom flask | Continuous flow reactor |
| Temperature control | Ice bath to 60 °C | Automated temperature regulation |
| Atmosphere | Nitrogen inert atmosphere | Nitrogen or argon inert atmosphere |
| Reagent addition | Dropwise manual addition | Automated controlled addition |
| Monitoring | TLC, LC-MS | Inline process analytical technology (PAT) |
| Work-up | Quenching with ice water, extraction, drying | Similar, with larger scale solvent handling |
| Purification | Column chromatography | Crystallization, filtration, chromatography |
| Yield | High (typically >70%) | High with optimized process |
Research Findings and Notes
- The sulfonation reaction is highly sensitive to temperature and moisture; strict anhydrous conditions and temperature control are critical.
- The presence of the benzyl group at N1 influences the reactivity and solubility of the pyrazole substrate, requiring optimization of solvent and reaction time.
- Sulfonyl chloride intermediates are reactive electrophiles, readily undergoing nucleophilic substitution to form sulfonamides, sulfonates, and related derivatives.
- Literature reports yields in the range of 70–90% for similar pyrazole sulfonyl chlorides when optimized conditions are employed.
- The compound's reactivity profile makes it a versatile intermediate for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonating agent .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-4-sulfonyl Chloride Derivatives
*Estimated based on molecular formula.
Structural and Functional Differences
Substituent Effects on Reactivity: Benzyl Group (Target Compound): The bulky benzyl group increases lipophilicity, making the compound suitable for membrane-permeable prodrugs. However, steric hindrance may reduce nucleophilic attack at the sulfonyl chloride site compared to smaller substituents like ethyl . Ethyl Group: The compact ethyl substituent (C₂H₅) enhances solubility in nonpolar solvents, favoring reactions in organic media . Difluoromethyl Group: Fluorination introduces electronegativity and metabolic stability, a critical feature in drug design .
Molecular Weight and Physicochemical Properties :
- Higher molecular weight analogs (e.g., benzyl-substituted, ~284.5 g/mol) may exhibit lower solubility in aqueous media compared to lighter derivatives like the ethyl-substituted compound (222.7 g/mol).
- Fluorinated derivatives (e.g., difluoromethyl) balance hydrophobicity and polarity, optimizing pharmacokinetic profiles .
Synthetic Routes :
Biological Activity
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C12H13ClN2O2S. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and biological activities. The sulfonyl chloride group confers significant reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
The biological activity of this compound primarily stems from its electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity allows for the formation of sulfonamide derivatives, which have been shown to exhibit various biological activities, including anticancer properties. The compound's mechanism of action involves modulation of key cellular pathways such as mTORC1 signaling and autophagy processes.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound showed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity and increase basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzamide moiety significantly influence the biological activity of the compounds derived from this compound. Compounds with specific substitutions exhibited enhanced metabolic stability and selective targeting of cancer cells under metabolic stress .
| Compound | Antiproliferative Activity | Mechanism |
|---|---|---|
| Compound 22 | Moderate | Disrupts autophagic flux |
| Compound 23 | High (submicromolar) | Inhibits mTORC1, increases basal autophagy |
Case Study 1: Anticancer Activity
In a study focusing on pancreatic cancer, two selected compounds derived from this compound were evaluated for their effects on cell proliferation and autophagy modulation. Both compounds demonstrated potent anticancer activity through their ability to inhibit mTORC1 signaling pathways while promoting basal autophagy. The findings suggest that these compounds could serve as potential therapeutic agents for treating pancreatic ductal adenocarcinoma (PDAC) by exploiting the metabolic vulnerabilities of cancer cells .
Case Study 2: Autophagy Modulation
Another research effort highlighted the ability of derivatives to modulate autophagy selectively. The compounds increased basal levels of autophagy but impaired flux during starvation conditions. This dual action may provide a therapeutic window where cancer cells are targeted without affecting normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a two-step process: (i) Benzylation of pyrazole : React 3,5-dimethylpyrazole with benzyl chloride in the presence of a strong base (e.g., sodium hydride) in DMF at 60–80°C to form 1-benzyl-3,5-dimethyl-1H-pyrazole . (ii) Sulfonation : Treat the intermediate with chlorosulfonic acid or sulfur trioxide under controlled conditions (e.g., 0–5°C in dry dichloromethane) to introduce the sulfonyl chloride group.
- Key factors : Excess sulfonating agent improves yield, while moisture must be excluded to prevent hydrolysis. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
- FT-IR : Identify sulfonyl chloride stretch at ~1370–1390 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric) .
- Melting Point : Compare with literature values (e.g., 89.5–91°C for structurally similar sulfonyl chlorides) .
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient) to detect residual starting materials .
Advanced Research Questions
Q. How can researchers optimize the sulfonation step to minimize by-products like sulfonic acids?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 10°C during sulfonation to reduce side reactions .
- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane or THF) to suppress hydrolysis.
- Stoichiometry : Employ a 1.2:1 molar ratio of chlorosulfonic acid to pyrazole derivative to ensure complete conversion .
- Workup : Quench excess reagent with ice-cold sodium bicarbonate and extract promptly to isolate the sulfonyl chloride .
Q. What strategies are effective in evaluating the biological activity of sulfonyl chloride derivatives in anticancer research?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values with controls.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays to measure competitive binding .
- Molecular Docking : Model interactions with target proteins (e.g., tubulin) using software like AutoDock Vina to predict binding affinities .
Q. How should researchers address discrepancies in reported reactivity of this compound across studies (e.g., variable sulfonamide yields)?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acids) and adjust purification protocols (e.g., gradient column chromatography) .
- Cross-Study Comparison : Correlate yields with reaction times and catalyst loads (e.g., triethylamine vs. pyridine) .
Q. What are the best practices for derivatizing this sulfonyl chloride into sulfonamides for pharmacological studies?
- Methodological Answer :
- Amine Selection : React with primary/secondary amines (e.g., aniline derivatives) in THF at room temperature, using triethylamine (1.1 eq) to scavenge HCl .
- Purification : Isolate sulfonamides via flash chromatography (silica gel, ethyl acetate/hexane).
- Validation : Confirm substitution via 1H NMR (disappearance of sulfonyl chloride protons) and HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
